molecular formula C25H23N3O4S2 B2892381 1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)ethanone CAS No. 850932-44-4

1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)ethanone

Cat. No.: B2892381
CAS No.: 850932-44-4
M. Wt: 493.6
InChI Key: WRHOWYBZNWALGU-UHFFFAOYSA-N
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Description

1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)ethanone is a useful research compound. Its molecular formula is C25H23N3O4S2 and its molecular weight is 493.6. The purity is usually 95%.
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Biological Activity

The compound 1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)ethanone is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H20N4O3S\text{C}_{20}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

This structure features a pyrazole core substituted with a methoxyphenyl and thiophene group, along with an indole-derived sulfonyl moiety.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to reduce the viability of MCF7 breast cancer cells with an IC50 value of approximately 39.70 µM . The mechanism appears to involve the activation of caspases, which are crucial in the apoptosis pathway, highlighting its potential as an antitumor agent .

Antioxidant Activity

The compound's antioxidant properties have also been evaluated. It demonstrated a capacity to scavenge free radicals and reduce oxidative stress in cellular models. This activity is particularly important in preventing cellular damage associated with various diseases, including cancer .

Anti-inflammatory Effects

In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines, suggesting its potential in treating inflammatory diseases. The inhibition of cytokines such as TNF-alpha and IL-6 indicates a promising anti-inflammatory profile .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets involved in cell signaling pathways. Notably, it has been reported to inhibit mitogen-activated protein kinase (MAPK) pathways, which are often dysregulated in cancer . Additionally, docking studies suggest that the pyrazole moiety engages in hydrophobic interactions within ATP-binding pockets of kinases, further elucidating its mechanism of action.

Case Studies

Study Findings Reference
Study 1Demonstrated significant cytotoxicity against MCF7 cells (IC50 = 39.70 µM)
Study 2Exhibited antioxidant activity by scavenging free radicals
Study 3Inhibited pro-inflammatory cytokines (TNF-alpha, IL-6)

Properties

IUPAC Name

1-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S2/c1-27-15-24(19-6-3-4-7-21(19)27)34(30,31)16-25(29)28-22(17-9-11-18(32-2)12-10-17)14-20(26-28)23-8-5-13-33-23/h3-13,15,22H,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHOWYBZNWALGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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